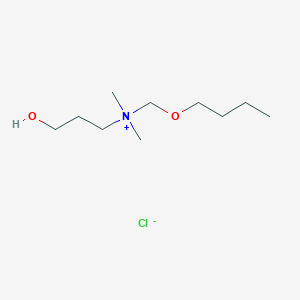

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride

Description

Properties

CAS No. |

646069-20-7 |

|---|---|

Molecular Formula |

C10H24ClNO2 |

Molecular Weight |

225.75 g/mol |

IUPAC Name |

butoxymethyl-(3-hydroxypropyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C10H24NO2.ClH/c1-4-5-9-13-10-11(2,3)7-6-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

PHIPCMLYUHZRRV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOC[N+](C)(C)CCCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Procedure

- Dissolve N,N-dimethylpropan-1-amine in the chosen solvent.

- Add butoxymethyl chloride dropwise while maintaining stirring.

- Introduce the base to facilitate the nucleophilic substitution reaction.

- Heat the mixture to reflux for several hours.

- Upon completion, cool the reaction mixture and extract the product using an appropriate organic solvent.

Yield and Purity

The yield of this reaction is typically around 70-85%, with purity assessed via methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis via Hydroxylation and Quaternization

Another method involves hydroxylation followed by quaternization of a precursor compound.

Reaction Steps

-

- A suitable precursor (e.g., an epoxide) is reacted with water in the presence of an acid catalyst to introduce a hydroxyl group.

-

- The hydroxylated compound is then treated with dimethyl sulfate or another methylating agent to form the quaternary ammonium salt.

Reaction Conditions

- Temperature : Controlled between room temperature and elevated temperatures (up to 70°C).

- pH Control : Maintain a pH between 6 and 8 during reactions to optimize yield.

Yield and Characterization

This method can yield products with purities exceeding 95%, confirmed through spectroscopic techniques.

Comparative Analysis of Preparation Methods

The following table summarizes the key parameters of different preparation methods for this compound:

| Method | Yield (%) | Purity (%) | Key Steps |

|---|---|---|---|

| Alkylation | 70-85 | ~90 | N,N-dimethylpropan-1-amine + butoxymethyl chloride |

| Hydroxylation + Quaternization | >95 | >95 | Epoxide + water followed by methylation |

Chemical Reactions Analysis

Types of Reactions

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a secondary amine.

Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. The compound targets the lipid bilayer of cell membranes, causing increased permeability and eventual cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs:

*Molecular weights estimated from analogs.

Key Structural Differences:

- Chlorine vs. Hydroxy/Alkoxy Groups : Chlorinated QACs (e.g., 5407-04-5) exhibit stronger electrophilicity, enhancing adsorption on metal surfaces for corrosion inhibition . In contrast, hydroxy/butoxymethyl groups improve water solubility and biocompatibility .

- Aromatic vs. Aliphatic Chains : Imine-tethering surfactants (ICS-10) and sulfonamido derivatives (13d, 14a) leverage aromatic moieties for π-π interactions, boosting antimicrobial activity . The target compound’s aliphatic butoxymethyl group may favor micelle formation in surfactants.

Physicochemical Properties

- Thermal Stability : Chlorinated QACs like 5407-04-5 decompose above 200°C, whereas hydroxy-containing analogs (e.g., [OHC3CH][NTf2]) show lower thermal stability due to hydrogen-bonding networks .

- Crystal Packing : The gauche conformation in 5407-04-5, stabilized by C–Cl···H–N hydrogen bonds, creates layered structures . Hydroxy groups in the target compound may induce similar supramolecular arrangements.

Functional Performance

- Surface Activity : Butoxymethyl and hydroxy groups enhance amphiphilicity, likely giving the target compound a critical micelle concentration (CMC) lower than 5407-04-5 (~1 mM) but higher than long-chain surfactants like ICS-14 (~0.1 mM) .

- Biological Activity : Sulfonamido QACs (13d, 14a) show MIC values <10 µg/mL against Gram-positive bacteria . The target compound’s hydroxy group may reduce toxicity compared to chlorinated analogs .

Corrosion Inhibition

Pharmaceutical Potential

Biological Activity

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈ClN₁O₂

- Molecular Weight : 195.70 g/mol

The synthesis typically involves the reaction of 3-hydroxy-N,N-dimethylpropan-1-aminium with butyl bromide or similar alkylating agents to introduce the butoxymethyl group, followed by quaternization with hydrochloric acid to form the chloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing its efficacy:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 63 |

These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

The antimicrobial mechanism is primarily attributed to membrane disruption. The cationic nature of the compound allows it to interact electrostatically with the negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other quaternary ammonium compounds, which are known for their ability to disrupt microbial membranes.

Study 1: Efficacy Against Biofilms

A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated a 35% reduction in biofilm mass at a concentration of 32 μM, indicating its potential as an antibiofilm agent.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using human cell lines to evaluate the safety profile of the compound. Results showed that at therapeutic concentrations, this compound exhibited low toxicity, making it a promising candidate for further development in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.